1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride
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Overview
Description
1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl halides in the presence of a base such as potassium carbonate.
N-alkylation with phenylethylamine: The final step involves the N-alkylation of the pyrazole derivative with phenylethylamine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride
- 1-(2-bromoethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride
- 1-(2-iodoethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride
Uniqueness
1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo counterparts. The fluoroethyl group can influence the compound’s lipophilicity, metabolic stability, and interaction with molecular targets.
Properties
Molecular Formula |
C14H19ClFN3 |
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Molecular Weight |
283.77 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methyl-N-(2-phenylethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-12-11-18(10-8-15)17-14(12)16-9-7-13-5-3-2-4-6-13;/h2-6,11H,7-10H2,1H3,(H,16,17);1H |
InChI Key |
CYLYUGCIXUTQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCCC2=CC=CC=C2)CCF.Cl |
Origin of Product |
United States |
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